4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide
Description
This compound is a benzamide derivative featuring a chloro-substituted benzoyl group linked via an amide bond to a 2-oxoethyl chain. The chain further connects to a 2-methyl-5-(quinoxalin-2-yl)phenyl moiety, introducing a heterocyclic quinoxaline ring. Quinoxaline derivatives are known for their pharmacological relevance, including antitumor, antimicrobial, and kinase inhibitory activities.
Properties
IUPAC Name |
4-chloro-N-[2-(2-methyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c1-15-6-7-17(22-13-26-19-4-2-3-5-20(19)28-22)12-21(15)29-23(30)14-27-24(31)16-8-10-18(25)11-9-16/h2-13H,14H2,1H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHYPOCFCLRVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline Derivative: The synthesis begins with the preparation of the quinoxaline derivative.
Coupling Reaction: The quinoxaline derivative is then coupled with a 2-methyl-5-aminophenyl compound through a nucleophilic substitution reaction.
Amidation: The final step involves the amidation reaction where the coupled product is reacted with 4-chlorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The following compounds share key structural motifs with the target molecule but differ in substituents, heterocyclic systems, or functional groups:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Systems: The target compound’s quinoxaline ring (aromatic, planar) contrasts with piperazine (8a, flexible, basic) and thiazolidinone (4, sulfur-containing, polar). Quinoxaline may enhance DNA intercalation or kinase binding, while piperazine in 8a improves solubility and Smo receptor affinity .
Functional Groups :
- Ester vs. Amide Linkages : The phenacyl ester in is hydrolytically labile, making it suitable for photo-removable protecting groups. In contrast, the amide bond in the target compound and 8a provides metabolic stability for drug design .
- Sulfonyl and Thioxo Groups : The methylsulfonyl group in 8a enhances electrophilicity for receptor binding, while the thioxo group in introduces redox activity for antioxidant applications .
Biological Activities: Compound 8a demonstrated Smo receptor inhibition (IC₅₀ ~ 0.5 µM), critical in cancer pathways like Hedgehog signaling. The target compound’s quinoxaline moiety may target kinases (e.g., EGFR) or topoisomerases, though experimental validation is needed . Thiazolidinone derivatives (e.g., ) often exhibit antimicrobial activity due to sulfur’s electronegativity and membrane penetration capabilities .
Biological Activity
4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a quinoxaline moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from simpler derivatives, often utilizing amide coupling techniques to achieve the desired structure.
Anticancer Activity
- Mechanism of Action : Studies have shown that compounds with a similar structure exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, derivatives of quinoxaline have been reported to inhibit various tumor cell lines, including HCT-116 and Hep G2, with IC50 values indicating their potency against these cells .
- Case Study : A study evaluated the activity of several quinoxaline derivatives, including those similar to this compound. The compound exhibited an IC50 value of 7.8 µM against the HCT-116 cell line, demonstrating promising anticancer effects .
Antimicrobial Activity
- Inhibition Studies : The compound has also shown potential as an antimicrobial agent. For example, certain derivatives demonstrated significant inhibitory activity against fungal pathogens such as Sclerotinia sclerotiorum, with inhibition rates ranging from 47.2% to 86.1% compared to standard treatments .
- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups on the benzene ring has been correlated with enhanced antimicrobial activity, suggesting that modifications to the structure can optimize efficacy .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
